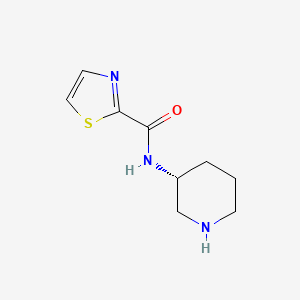

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3R)-piperidin-3-yl]-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c13-8(9-11-4-5-14-9)12-7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQLXXVIZBTBRF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(piperidin-3-yl)thiazole-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated thiazole compound.

Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the thiazole derivative with an appropriate amine under amide coupling conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of ®-N-(piperidin-3-yl)thiazole-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-N-(piperidin-3-yl)thiazole-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or borane.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds containing the thiazole moiety can effectively inhibit seizures in various animal models.

Case Study: Anticonvulsant Properties

- Study Findings : A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested. One analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, demonstrating significant anticonvulsant activity .

| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

Anticancer Activity

The potential of (R)-N-(piperidin-3-yl)thiazole-2-carboxamide as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Anticancer Efficacy

- Research Overview : A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with IC50 values of 23.30 ± 0.35 mM, indicating promising anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Apoptosis Percentage |

|---|---|---|---|

| Compound 19 | A549 | 23.30 | High |

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antibacterial properties, addressing mechanisms of antibiotic resistance.

Case Study: Antimicrobial Mechanisms

- Study Insights : Thiazole compounds have been reported to act against various microbial targets, contributing to their antibacterial efficacy. They have been evaluated for their ability to inhibit biofilm formation and combat drug-resistant infections .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | E. coli | 8 µg/mL |

| Compound Y | S. aureus | 16 µg/mL |

Mechanism of Action

The mechanism of action of ®-N-(piperidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of Thiazole-2-Carboxamide Analogs

Key Observations:

Substituent Effects on Yield:

- Aromatic substituents (e.g., 4-fluorophenyl in 3g, thiophenyl in 3h/3i) generally yield moderate to high product (51–92%), while bulky groups like p-tolyl (3j) result in significantly lower yields (17%) due to steric hindrance . The piperidin-3-yl group in the target compound may exhibit intermediate reactivity, though synthesis data are unavailable.

Melting Points and Crystallinity: Thiophen-3-yl-substituted 3i demonstrates the highest melting point (214.7°C), likely due to enhanced intermolecular interactions from sulfur heteroatoms and aromatic stacking.

Purity and Purification:

- All analogs achieve >95% purity via recrystallization (e.g., n-hexane/ethyl acetate for 3i) or chromatographic methods, suggesting robust purification protocols for thiazole carboxamides .

Functional Group Implications

- Piperidin-3-yl vs. Aromatic Substituents:

The saturated piperidine ring in this compound introduces a basic nitrogen, which may enhance solubility in physiological environments compared to aromatic analogs. This property could improve bioavailability or target engagement in vivo . - Stereochemical Considerations: The R-configuration at the piperidine moiety may confer enantioselective interactions with chiral biological targets (e.g., HDACs), a critical factor absent in racemic or non-chiral analogs like 3g–3j .

Research Findings and Implications

While direct biological data for this compound are lacking, studies on related compounds highlight the importance of substituent choice in optimizing activity. For instance:

- Fluorine Substitution (3g): The electron-withdrawing 4-fluorophenyl group may enhance metabolic stability, a strategy often employed in drug design .

- Thiophene Derivatives (3h/3i): Sulfur-containing substituents could improve binding affinity to metal-dependent enzymes like HDACs via coordination interactions .

Further research should prioritize synthesizing this compound and evaluating its enzymatic inhibition profiles, pharmacokinetics, and enantiomeric specificity relative to its analogs.

Biological Activity

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a thiazole ring fused with a piperidine moiety, which is known to enhance its pharmacological profile. The thiazole scaffold is recognized for its versatility in medicinal chemistry, contributing to various biological activities such as anticancer, antimicrobial, and anticonvulsant effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, its efficacy was evaluated using the MTT assay, revealing an IC50 value that indicates potent cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 (human epidermoid carcinoma) |

| Compound 13 | <1.0 | Jurkat (T-cell leukemia) |

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly influence the anticancer activity. For instance, the presence of electron-donating groups at specific positions enhances cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of active caspases 3, 8, and 9, suggesting involvement of both intrinsic and extrinsic apoptotic pathways.

| Caspase | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| Caspase 3 | 503.50 ± 4.50 | 635.50 ± 5.50 |

| Caspase 8 | Baseline | Increased by 10.90-fold |

| Caspase 9 | Baseline | Increased by 18.15-fold |

These findings indicate that the compound effectively activates apoptotic signaling pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to interact with microbial enzymes and disrupt cellular functions.

Studies have reported varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.01 |

| Escherichia coli | 3.92 |

This antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes and interfere with metabolic processes .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations.

- Antimicrobial Studies : Research involving clinical isolates revealed that thiazole derivatives exhibited effective bactericidal activity, suggesting their potential as novel antimicrobial agents.

- SAR Analysis : Detailed SAR investigations have shown that modifications on the thiazole ring and piperidine group can enhance biological activity, providing insights for future drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-N-(piperidin-3-yl)thiazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling thiazole-2-carboxylic acid derivatives with (R)-piperidin-3-amine. For example, carboxamide formation via EDCI/HOBt-mediated coupling in DMF or THF under reflux (3–24 hours) is widely used . Optimization may include adjusting solvent polarity (e.g., acetonitrile vs. DMF) or using photochemical activation (e.g., light-mediated C–H amidation at 25°C for 3 hours vs. thermal methods at 50°C for 24 hours) to reduce side products . Purification via preparative TLC or column chromatography with hexane/ethyl acetate gradients is standard .

Q. How are structural and purity characteristics of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- from (S)-isomers via coupling constants) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 98–99% purity) ensures compound integrity .

- HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Activity : Analogous thiazole carboxamides exhibit modulation of nicotinic acetylcholine receptors (nAChRs) as positive allosteric modulators (PAMs), with assays measuring acetylcholine-evoked currents in HEK293 cells .

- Assay Design : Dose-response curves (e.g., EC values) and desensitization/reactivation kinetics are measured using patch-clamp electrophysiology .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. thiazole rings) influence the compound’s bioactivity and selectivity?

- SAR Insights :

- Thiophene substitution enhances electronic properties and target engagement (e.g., nAChR PAM activity) compared to simpler heterocycles .

- Piperidine stereochemistry ((R)-configuration) is critical for binding affinity, as shown in analogs like (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be systematically resolved?

- Root Causes : Variability may arise from differences in assay pH (e.g., antimicrobial activity is pH-dependent) , cell lines, or buffer conditions.

- Resolution Strategies :

- Standardize assay protocols (e.g., pH 7.4 buffers for receptor studies) .

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics) to cross-validate results .

Q. What mechanistic insights exist for the compound’s role in modulating protein-protein interactions (e.g., in PROTAC development)?

- Case Study : Thiazole carboxamides are utilized in PROTACs to recruit E3 ligases. For example, N-(5-substituted-1,3,4-oxadiazol-2-yl) derivatives link target proteins (e.g., kinases) to ubiquitination machinery .

- Experimental Design : Ternary complex formation is validated via co-immunoprecipitation and cellular degradation assays (e.g., Western blotting for target protein levels) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues : Racemization during amide bond formation or purification steps.

- Solutions :

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis .

- Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.